molecular formula C9H10N4 B1416170 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine CAS No. 38965-47-8

1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine

Cat. No. B1416170
CAS RN: 38965-47-8
M. Wt: 174.2 g/mol
InChI Key: WJQAFGDJXFSENW-UHFFFAOYSA-N
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Description

“1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . Based on scaffold hopping and computer-aided drug design, a variety of pyrazolo[3,4-b]pyridine derivatives have been synthesized .

Scientific Research Applications

Synthesis and Characterization

  • Research has demonstrated the synthesis and characterization of pyrazole derivatives, including 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, and their potential pharmacological activities, such as antitumor, antifungal, and antibacterial properties (Titi et al., 2020).

Catalyst Development

  • Studies have highlighted the role of this compound in developing novel catalysts and methodologies for the synthesis of complex chemical structures. For example, its use in the efficient synthesis of Pyrazolo[3,4-b]pyridine derivatives in ionic liquids, showcasing its relevance in green chemistry (Shi et al., 2010).

Material Science and Nanotechnology

  • The compound has been used in the creation of novel nanomagnetic catalysts, which further exemplifies its utility in advanced material science and nanotechnology applications (Afsar et al., 2018).

Fluorescence and Sensor Development

  • It has been incorporated into the development of new fluorescent sensors, indicating its potential in analytical chemistry and sensor technology (Mac et al., 2010).

Corrosion Inhibition

  • Additionally, its derivatives have been explored as efficient inhibitors of mild steel corrosion in acidic solutions, suggesting its applicability in industrial chemistry and corrosion science (Cissé et al., 2011).

Pharmaceutical Research

  • There is ongoing exploration of its derivatives in pharmaceutical research, particularly in the synthesis of compounds with potential antiviral activities (Tantawy et al., 2012).

properties

IUPAC Name

2-methyl-5-pyridin-4-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13-9(10)6-8(12-13)7-2-4-11-5-3-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQAFGDJXFSENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652895
Record name 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine

CAS RN

38965-47-8
Record name 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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